1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,14-15-7-3-1-4-8-15)20-17(13-21-18-11-12-19-21)16-9-5-2-6-10-16/h1-12,17,20H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTIMNCMXBIGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological and pathological processes.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in the compound contributes to its overall activity. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously, offering various types of binding to the target enzyme.
Biochemical Pathways
The compound affects the biochemical pathway involving the Carbonic Anhydrase-II enzyme. By inhibiting this enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in maintaining pH balance and transporting carbon dioxide out of tissues.
Pharmacokinetics
The 1,2,3-triazoles are known for their chemical and biological stability, which could potentially contribute to their pharmacokinetic properties.
Result of Action
The compound exhibits moderate inhibitory potential against the Carbonic Anhydrase-II enzyme. This inhibition can disrupt the normal function of the enzyme, potentially affecting processes such as fluid secretion, respiration, and pH regulation.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the synthesis of 1,2,3-triazole analogs has been achieved in an aqueous medium, suggesting that the compound might be stable and active in aqueous environments.
Biochemical Analysis
Biochemical Properties
The compound 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide has shown potential as an inhibitor of the carbonic anhydrase-II enzyme. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound has contributed to its overall activity.
Biological Activity
The compound 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is a complex organic molecule that incorporates a triazole ring and a sulfonamide group, making it of significant interest in medicinal chemistry. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Structure
The compound can be represented structurally as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
- S = Sulfur
Key Functional Groups
- Triazole Ring : Known for diverse biological activities including antifungal and anticancer properties.
- Sulfonamide Group : Often associated with antibacterial activity.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. The presence of the phenylthio group enhances this activity by improving binding interactions with microbial targets .
Anticancer Activity
Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cell lines. For example, derivatives similar to this compound have been tested against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.0 | Apoptosis induction |
| Compound B | HCT116 | 3.8 | Cell cycle arrest |
| This compound | A549 | 4.5 | Apoptosis induction |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The triazole ring may enhance this inhibitory effect through specific interactions with the enzyme active sites .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of various triazole derivatives, including our compound of interest. The results showed that the compound induced late apoptosis in A549 cells with a notable increase in sub-G1 phase cells, indicating effective cell cycle disruption .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of triazole derivatives against clinical isolates of bacteria. The study found that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : Competitive inhibition of key metabolic enzymes.
- Cell Cycle Arrest : Disruption of normal cell cycle progression leading to growth inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Sulfonamide Moieties
N-(1-Phenyl-1H-1,2,3-triazol-4-yl)-N,N-dimethylaminesulfonamide (Compound 32)
- Structure : Features a dimethylamine sulfonamide directly attached to a 1-phenyltriazole ring.
- Key Differences: Lacks the ethyl bridge and second phenyl group present in the target compound.
- Synthesis : Prepared via reaction of 1-phenyl-1H-1,2,3-triazol-4-amine with dimethylsulfamoyl chloride, highlighting a straightforward sulfonamide coupling strategy .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m Series)
- Structure : Triazole linked to a naphthyloxy-methyl group and an acetamide-bound phenyl ring.
- Key Differences : Replaces the sulfonamide group with an acetamide (-NHCO-) linker and incorporates a naphthalene moiety. The acetamide may reduce hydrogen-bonding capacity compared to sulfonamide, affecting target interactions.
- Synthesis : Formed via CuAAC between azides and alkynes, followed by recrystallization .
Functional Group Variations
Physicochemical Properties
- Steric Effects : The ethyl bridge and dual phenyl groups in the target compound introduce steric hindrance, possibly reducing conformational flexibility compared to simpler analogs like Compound 32.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
